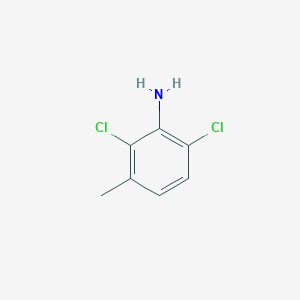

2,6-Dichloro-3-methylaniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloro-3-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N/c1-4-2-3-5(8)7(10)6(4)9/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYVZXDFCFQSWJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7044710 | |

| Record name | 2,6-Dichloro-3-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64063-37-2 | |

| Record name | 2,6-Dichloro-3-methylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64063-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichloro-3-methylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064063372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 2,6-dichloro-3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Dichloro-3-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dichloro-m-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.755 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DICHLORO-3-METHYLANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7QD52545O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Advanced Synthesis Methodologies and Reaction Pathways

Established Synthetic Routes for 2,6-Dichloro-3-methylaniline

Direct Chlorination Approaches

Direct chlorination of 3-methylaniline (m-toluidine) represents a primary route to obtaining this compound. This method involves the electrophilic aromatic substitution where chlorine atoms are introduced directly onto the benzene (B151609) ring. The reaction is typically conducted by employing chlorinating agents such as chlorine gas or sulfuryl chloride. chemrxiv.org To facilitate the reaction and control the regioselectivity, a catalyst, most commonly iron(III) chloride, is utilized. chemrxiv.org The catalyst polarizes the chlorinating agent, increasing its electrophilicity and promoting the substitution at the positions ortho to the amino group. The reaction conditions, including temperature and reagent stoichiometry, must be precisely managed to maximize the yield of the desired 2,6-dichloro isomer and minimize the formation of other chlorinated byproducts. chemrxiv.org

| Parameter | Condition | Reference |

| Starting Material | 3-Methylaniline | chemrxiv.org |

| Chlorinating Agent | Chlorine gas or Sulfuryl chloride | chemrxiv.org |

| Catalyst | Iron(III) chloride | chemrxiv.org |

| Reaction Type | Electrophilic Aromatic Substitution | chemrxiv.org |

Multi-step Synthesis from Precursors

A widely reported and effective multi-step synthesis of this compound commences with 3-methylaniline and proceeds through several key intermediates to achieve the final product with high purity. This pathway offers greater control over the final substitution pattern compared to direct chlorination. A notable process achieved a total molar yield of 60.8% with a purity exceeding 99.5% after purification by steam distillation. researchgate.net

The initial step in this sequence is the protection of the amino group of 3-methylaniline via N-acetylation. researchgate.net This is typically accomplished by reacting 3-methylaniline with acetic anhydride. The resulting N-acetyl-3-methylaniline is then subjected to chlorosulfonation using chlorosulfonic acid. This step introduces a sulfonyl chloride group onto the aromatic ring. Subsequent treatment with ammonia (B1221849) converts the sulfonyl chloride into a sulfonamide, yielding 2-methyl-4-(N-acetyl)-benzenesulfonamide. researchgate.net This sulfonamide group serves as a protecting group for the para-position, directing subsequent chlorination to the desired ortho positions.

Following the formation of the sulfonamide intermediate, the acetyl protecting group on the nitrogen is removed (deacetylation). researchgate.net The resulting amine is then chlorinated, introducing chlorine atoms at the 2 and 6 positions. The final step involves the hydrolysis of the sulfonamide group to restore the free aniline (B41778), yielding this compound. researchgate.net An alternative patented process also describes a multi-step route involving the protection of the para-position by sulfonamidation, followed by hydrolysis of the acetanilide, chlorination of the 2- and 6-positions, and finally deprotection of the para-position. googleapis.com

| Step | Reaction | Reagents | Intermediate/Product | Reference |

| 1 | N-Acetylation | 3-Methylaniline, Acetic anhydride | N-Acetyl-3-methylaniline | researchgate.net |

| 2 | Chlorosulfonation & Amination | Chlorosulfonic acid, Ammonia | 2-Methyl-4-(N-acetyl)-benzenesulfonamide | researchgate.net |

| 3 | Deacetylation | Hydrochloric acid | 2-Methyl-4-amino-benzenesulfonamide | researchgate.net |

| 4 | Chlorination | Sodium chlorate | 3,5-Dichloro-2-methyl-4-amino-benzenesulfonamide | researchgate.net |

| 5 | Hydrolysis | - | This compound | researchgate.net |

Novel Synthetic Strategies and Process Intensification

Research into the synthesis of substituted anilines continues to evolve, with a focus on developing greener, safer, and more efficient processes. While specific research on novel strategies for this compound is emerging, advancements in related areas offer significant potential for future application.

Process intensification, which aims to create dramatically smaller, cleaner, and more energy-efficient technologies, is a key trend. For the synthesis of chlorinated anilines, a notable development is the use of microflow systems. A study on the chlorination of 4-nitroaniline to produce 2,6-dichloro-4-nitroaniline (B1670479) demonstrated the feasibility of a liquid-liquid microflow system. rsc.org This approach, which uses a solution of chlorine gas in 1,2-dichloroethane, resolves issues of low efficiency and poor controllability associated with traditional gas-liquid chlorination. rsc.org The microflow system achieved a 98.3% conversion and 90.6% selectivity within a residence time of just 1.6 seconds, showcasing a significant improvement in reaction efficiency and safety. rsc.org Such continuous flow technology could potentially be adapted for the production of this compound, offering enhanced control over reaction parameters and improved safety.

The development of novel catalytic systems is another promising area. For instance, the use of biocatalysis, employing enzymes like halogenases, is being explored for the regioselective halogenation of aromatic compounds. manchester.ac.uk While not yet applied to this compound, these enzymatic methods could offer a highly selective and environmentally benign synthetic route in the future. Continuous chemoenzymatic synthesis using immobilized nitroreductase in flow reactors has also been demonstrated for producing various aniline derivatives, highlighting a sustainable alternative to traditional precious-metal-catalyzed reductions. nih.gov These innovative approaches represent the future direction of aniline synthesis, aiming for processes that are not only efficient but also align with the principles of green chemistry. wikipedia.org

Chemo- and Regioselective Chlorination Techniques

The primary challenge in the synthesis of this compound lies in the precise control of the chlorination of the 3-methylaniline precursor. The amino and methyl groups on the aromatic ring direct incoming electrophiles to specific positions, making regioselectivity a critical consideration. Electrophilic aromatic substitution reactions on aniline derivatives typically yield a mixture of ortho and para isomers. nih.gov To circumvent the formation of undesired byproducts, modern synthetic approaches employ advanced techniques to ensure the chlorine atoms are introduced at the C2 and C6 positions.

One effective strategy involves the use of directing groups to control the regiochemical outcome of the chlorination. nih.gov For instance, a secondary ammonium salt has been successfully employed as an organocatalyst for the highly ortho-selective chlorination of anilines. nih.gov This method offers a facile and efficient route to ortho-chlorinated anilines at room temperature, without the need for protection from air and moisture. nih.gov

Recent advancements have also seen the development of a metal-free approach utilizing a secondary amine as an organocatalyst with sulfuryl chloride as the chlorine source. rsc.orgrsc.org This technique has proven effective for a wide array of aniline substrates under mild conditions. rsc.orgrsc.org Furthermore, a novel Lewis basic selenoether catalyst has been reported for the highly efficient ortho-selective electrophilic chlorination of unprotected anilines, achieving ortho/para selectivity ratios of up to >20:1. nsf.gov

Palladium-catalyzed C-H functionalization has also emerged as a powerful tool for regioselective halogenation. rsc.org For example, pyridine-directed palladium catalysis has been shown to predominantly effect chlorination at the less hindered ortho-position of the adjacent aryl ring. diva-portal.org These catalytic systems are instrumental in overcoming the inherent electronic preferences of the aniline ring, thereby enabling the synthesis of the desired 2,6-dichloro isomer with high purity.

| Catalytic System | Key Features | Selectivity | Reaction Conditions |

|---|---|---|---|

| Secondary Ammonium Salt Organocatalyst | Facile, efficient, recyclable catalyst. nih.gov | Highly ortho-selective. nih.gov | Room temperature, open to air and moisture. nih.gov |

| Secondary Amine Organocatalyst with Sulfuryl Chloride | Metal-free, broad substrate compatibility. rsc.orgrsc.org | Highly ortho-selective. rsc.orgrsc.org | Mild conditions. rsc.orgrsc.org |

| Lewis Basic Selenoether Catalyst | Highly efficient at low catalyst loading. nsf.gov | Excellent ortho-selectivity (up to >20:1 ortho/para). nsf.gov | - |

| Palladium-Catalyzed C-H Functionalization | Directed ortho-halogenation. rsc.org | Predominantly at the less hindered ortho-position. diva-portal.org | - |

Environmentally Benign Synthetic Approaches

In line with the principles of green chemistry, which advocate for the design of chemical processes that minimize or eliminate hazardous substances, several environmentally benign methods for the synthesis of chlorinated anilines have been developed. wikipedia.org A significant advancement in this area is the use of ionic liquids as solvents for the direct chlorination of unprotected anilines with copper(II) chloride. nih.gov This approach avoids the need for supplementary oxygen or gaseous HCl, offering a safer and more environmentally friendly alternative to traditional methods. nih.gov

Another innovative green chemistry approach is the development of a photocatalytic process that utilizes iron and sulfur catalysts activated by mild blue light to chlorinate organic molecules. rice.edu This method operates at room temperature and eliminates the need for harsh chemicals or high temperatures, thereby reducing the generation of difficult-to-purify byproducts. rice.edu

Electrochemical methods also present a promising avenue for greener synthesis. A scalable, catalyst-free electrochemical chlorination of aminophenol derivatives has been demonstrated using a quasi-divided cell. rsc.org This technique utilizes dichloromethane as both the solvent and the chlorine source, showcasing a novel approach to in-situ reagent generation. rsc.org Furthermore, a unique synthetic route has been developed to generate substituted anilines from benzyl azides, which is described as inexpensive, simple, fast, and efficient at room temperature. chemrxiv.org

Catalytic Methods in this compound Synthesis

Catalysis is at the heart of modern, efficient, and selective synthesis of this compound. A variety of catalytic systems have been explored to achieve the desired regioselectivity. As previously mentioned, organocatalysts such as secondary ammonium salts and secondary amines have proven highly effective for ortho-chlorination. nih.govrsc.orgrsc.org The unique structural features of the secondary ammonium chloride salt are crucial for both its catalytic activity and the observed regioselectivity. nih.gov

Transition metal catalysts have also been extensively investigated. Copper(II) chloride in ionic liquids serves as an effective catalyst for the para-chlorination of many aniline derivatives, though specific directing strategies are needed to achieve the 2,6-dichloro substitution pattern. nih.govresearchgate.net The mechanism is believed to involve the oxidation of the aniline by Cu(II), followed by the addition of the chloride. nih.gov

Palladium-catalyzed reactions, particularly those involving C-H activation, offer a high degree of control over regioselectivity. rsc.orgdiva-portal.org These methods often employ a directing group to guide the chlorination to the desired ortho positions. The choice of catalyst and reaction conditions can be fine-tuned to optimize the yield and purity of the final product.

Mechanistic Investigations of Reaction Pathways

A thorough understanding of the reaction mechanisms is paramount for the optimization of existing synthetic methods and the development of new, more efficient routes to this compound.

Electrophilic Aromatic Substitution Mechanisms

The chlorination of 3-methylaniline is a classic example of an electrophilic aromatic substitution (SEAr) reaction. wikipedia.org The generally accepted mechanism proceeds in two steps. masterorganicchemistry.com In the first, rate-determining step, the aromatic ring acts as a nucleophile and attacks the electrophilic chlorine species, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or Wheland intermediate. wikipedia.orgmasterorganicchemistry.com In the second, fast step, a proton is abstracted from the sp3-hybridized carbon of the arenium ion, restoring the aromaticity of the ring and yielding the chlorinated product. wikipedia.orgmasterorganicchemistry.com

The generation of the electrophilic chlorine species is often facilitated by a Lewis acid catalyst, such as iron(III) chloride or aluminum chloride. wikipedia.orgguidechem.com The catalyst polarizes the Cl-Cl bond, making it more susceptible to nucleophilic attack by the benzene ring. masterorganicchemistry.com A theoretical study using Density Functional Theory (DFT) on the chlorination of aniline catalyzed by aluminum chloride supports the traditional description of the reaction proceeding through a Wheland intermediate. researchgate.net

Steric and Electronic Effects in Chlorination

The regiochemical outcome of the chlorination of 3-methylaniline is governed by a combination of steric and electronic effects. The amino (-NH2) and methyl (-CH3) groups are both activating and ortho-, para-directing. msu.edu The amino group is a powerful activating group due to the ability of its lone pair of electrons to participate in resonance with the aromatic ring, stabilizing the positive charge in the arenium ion intermediate. The methyl group is a weaker activating group that exerts its influence primarily through an inductive effect.

The directing effects of these substituents would typically favor chlorination at the positions ortho and para to the amino group (positions 2, 4, and 6) and ortho and para to the methyl group (positions 2, 4, and 6). However, steric hindrance from the already present substituents can influence the position of attack. For instance, in palladium-catalyzed chlorination, the reaction often occurs at the less sterically hindered ortho-position. diva-portal.org The electronic nature of substituents also plays a significant role, with electron-donating groups generally increasing the reaction rate compared to electron-withdrawing groups. diva-portal.orgacademicjournals.org

Reaction Kinetics and Thermodynamics in Synthesis

The synthesis of this compound can be influenced by both kinetic and thermodynamic factors. In some synthetic protocols, temperature control is crucial for achieving the desired product distribution. For instance, lower temperatures may favor the formation of mono-chlorinated intermediates, which are the kinetic products. In contrast, prolonged reaction times and higher temperatures can lead to the formation of the more stable di-chlorinated product, which is the thermodynamic product.

A study on a related reaction, the oxidation of Miglitol, provides an example of how reaction kinetics can be studied, showing the rate to be first order in the oxidant and fractional order in the substrate and catalyst. researchgate.net While specific kinetic and thermodynamic data for the synthesis of this compound are not extensively detailed in the provided search results, the general principles of reaction kinetics and thermodynamics are applicable and essential for optimizing reaction conditions to maximize the yield and purity of the desired product.

Iii. Chemical Reactivity and Derivatization Studies

Reactivity of the Amino Group in 2,6-Dichloro-3-methylaniline

The primary amino group is the most reactive site for many chemical transformations, serving as a potent nucleophile and a precursor for diazonium salts.

The amino group of this compound readily reacts with carboxylic acids and their derivatives to form stable amide bonds. This transformation is fundamental in synthetic chemistry, often employed to create molecules with diverse biological and material properties. The reaction typically proceeds by nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of an acylating agent.

Modern amidation methodologies often utilize coupling reagents or the in situ generation of activating species to facilitate the reaction under mild conditions. For instance, phosphonium salts generated in situ from reagents like N-chlorophthalimide and triphenylphosphine can activate carboxylic acids for efficient amidation with primary and secondary amines. nih.govresearchgate.net This method allows for the conversion of a wide range of aliphatic, benzylic, and aromatic carboxylic acids into their corresponding amides in good to excellent yields at room temperature. researchgate.net

Beyond simple amides, the amino group can participate in cyclization reactions to form nitrogen-containing heterocyclic scaffolds. By reacting with appropriate bifunctional reagents, such as β-ketoesters or other carbonyl compounds, complex ring systems can be constructed, a strategy widely used in the synthesis of pharmaceuticals and other functional organic molecules. nih.gov

| Reactant A (Aniline Derivative) | Reactant B (Acylating Agent) | Typical Conditions/Reagents | Product |

|---|---|---|---|

| This compound | Carboxylic Acid (R-COOH) | Coupling agents (e.g., DCC, EDC), or PPh₃/N-Chlorophthalimide | N-(2,6-dichloro-3-methylphenyl)amide |

| This compound | Acyl Chloride (R-COCl) | Base (e.g., Pyridine, Triethylamine), Aprotic Solvent | N-(2,6-dichloro-3-methylphenyl)amide |

| This compound | Acid Anhydride ((RCO)₂O) | Heat or Acid/Base Catalyst | N-(2,6-dichloro-3-methylphenyl)amide |

As a primary aromatic amine, this compound can undergo diazotization, a process that converts the amino group into a diazonium salt (-N₂⁺). This reaction is typically carried out at low temperatures (0–5 °C) using sodium nitrite in the presence of a strong acid, such as sulfuric or hydrochloric acid. scialert.netgoogle.com The resulting 2,6-dichloro-3-methylbenzenediazonium salt is a highly versatile intermediate.

The diazonium group is an excellent leaving group (N₂) and a weak electrophile. In azo coupling reactions, the diazonium salt reacts with electron-rich aromatic compounds, known as coupling components (e.g., phenols, anilines, naphthols), to form azo compounds. scialert.net These products are characterized by the presence of a diazo bridge (-N=N-) linking two aromatic rings and are often intensely colored, forming the basis of many synthetic dyes. scialert.netguidechem.com The reaction conditions, particularly pH, are crucial for successful coupling.

| Step | Reaction | Typical Reagents and Conditions | Intermediate/Product |

|---|---|---|---|

| 1. Diazotization | Formation of the diazonium salt from the primary amine. | NaNO₂, H₂SO₄ (or HCl), 0–5 °C | 2,6-dichloro-3-methylbenzenediazonium salt |

| 2. Azo Coupling | Electrophilic aromatic substitution of the diazonium salt onto an activated aromatic ring. | Electron-rich coupling component (e.g., 3-aminophenol, 1-naphthylamine), controlled pH, 0–5 °C | Azo dye derivative |

Reactivity of the Aromatic Ring in this compound

The reactivity of the benzene (B151609) ring is influenced by the existing substituents, which determine the position and feasibility of further substitution reactions.

In electrophilic aromatic substitution (EAS), the directing effects of the substituents on the this compound ring dictate the position of attack by an incoming electrophile. The directing power of these groups is as follows:

Amino (-NH₂) group: Strongly activating and ortho-, para-directing.

Methyl (-CH₃) group: Weakly activating and ortho-, para-directing.

Chloro (-Cl) groups: Deactivating but ortho-, para-directing.

The two available positions on the ring for substitution are C4 and C5. The powerful activating and para-directing effect of the amino group at C1 overwhelmingly favors substitution at the C4 position. This is further reinforced by the ortho-directing effect of the methyl group at C3. While the chlorine atoms at C2 and C6 also direct to the C5 position (ortho to C6, meta to C2), their deactivating nature and the superior activating influence of the amino group make the C4 position the most nucleophilic and thus the primary site for electrophilic attack. nih.govrsc.org Steric hindrance from the two bulky chlorine atoms adjacent to the amino group also disfavors attack at positions near the top of the ring.

| Position | Influence of -NH₂ (at C1) | Influence of -CH₃ (at C3) | Influence of -Cl (at C2 & C6) | Overall Predicted Reactivity |

|---|---|---|---|---|

| C4 | Strongly Activating (para) | Activating (ortho) | Deactivating (meta) | Most Favorable |

| C5 | Deactivating (meta) | Activating (ortho) | Activating (ortho/para) | Less Favorable |

Nucleophilic aromatic substitution (SNAr) on aryl halides like this compound is generally unfavorable because of the electron-rich nature of the benzene ring. Such reactions require the presence of strong electron-withdrawing groups (EWGs), typically nitro (-NO₂) groups, positioned ortho or para to the halogen leaving group.

Therefore, for this compound to undergo SNAr, it must first be derivatized to include such an activating group. For example, if the molecule were nitrated at the C4 position (as predicted by EAS regioselectivity), the resulting 2,6-dichloro-3-methyl-4-nitroaniline would have chlorine atoms at C2 and C6 that are ortho and para, respectively, to the powerful nitro EWG. This activation would render the C2 and C6 positions susceptible to attack by strong nucleophiles (e.g., alkoxides, amines, thiolates). researchgate.netnih.gov The reaction proceeds through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The regioselectivity between the C2 and C6 positions would be influenced by both electronic and steric factors. stackexchange.com

Synthesis and Characterization of Novel Derivatives

The reactivity patterns of this compound allow for the synthesis of a wide array of novel derivatives. Key classes of these derivatives include amides, azo dyes, and products from electrophilic substitution reactions on the aromatic ring. These synthetic pathways are crucial for developing new compounds for applications in pharmaceuticals, agrochemicals, and materials science.

The structural confirmation of these newly synthesized derivatives relies on a suite of modern analytical techniques. Spectroscopic methods are indispensable for elucidating the molecular structure and confirming the success of a chemical transformation.

| Derivative Class | Synthetic Route | Primary Characterization Techniques | Information Provided |

|---|---|---|---|

| Amides | Reaction with carboxylic acids/derivatives | ¹H NMR, ¹³C NMR, IR Spectroscopy, Mass Spectrometry | Confirmation of N-H and C=O groups, molecular weight, and overall structure. |

| Azo Dyes | Diazotization followed by azo coupling | UV-Vis Spectroscopy, ¹H NMR, IR Spectroscopy | Colorimetric properties, confirmation of azo linkage and aromatic protons. |

| Ring-Substituted Derivatives | Electrophilic Aromatic Substitution | ¹H NMR, ¹³C NMR, Mass Spectrometry | Position and identity of new substituent, molecular formula. |

An example of characterization data is the proton nuclear magnetic resonance (¹H NMR) spectrum of the parent compound, which provides distinct signals for each type of proton in the molecule.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.1 | Doublet | 1H | Aromatic Proton (C4-H) |

| ~6.8 | Doublet | 1H | Aromatic Proton (C5-H) |

| ~4.3 | Broad Singlet | 2H | Amino Protons (-NH₂) |

| ~2.3 | Singlet | 3H | Methyl Protons (-CH₃) |

Note: Actual chemical shifts may vary depending on the solvent and instrument used. Data is illustrative based on typical values for similar structures.

Halogenated Derivatives (e.g., 2,4-Dibromo-6-chloro-3-methylaniline)

The synthesis of further halogenated derivatives of this compound often requires a strategic approach to control the position of the incoming halogen atoms. The amino group is a strong activating group and directs electrophiles to the ortho and para positions. Since the two ortho positions (2- and 6-) are already chlorinated, the para position (4-) is highly susceptible to electrophilic substitution.

A common strategy to achieve specific halogenation patterns involves a multi-step process that protects the reactive para-position, followed by chlorination and subsequent deprotection. For instance, a process for preparing substituted 2,6-dichloroanilines involves protecting the para-position of an initial anilide with a bromo-group. googleapis.com This temporary blocking of the 4-position allows for the introduction of chlorine atoms at the 2- and 6-positions. The bromo-group can then be selectively removed through reduction, or it can be retained to yield a tri-halogenated derivative. googleapis.com

An example of this synthetic approach is the preparation of N-(2,6-dichloro-4-bromo-3-methylphenyl)acetamide, an intermediate that can be hydrolyzed to yield 4-bromo-2,6-dichloro-3-methylaniline. The general steps are outlined below. googleapis.com

| Step | Description | Purpose |

| 1. Acetanilide Formation | The starting aniline (B41778) (e.g., m-toluidine) is acetylated to form the corresponding acetanilide. | To protect the amino group and reduce its activating influence, allowing for more controlled halogenation. |

| 2. Bromination | The acetanilide is treated with a brominating agent. The bromine atom is directed to the para-position relative to the amino group. | To block the highly reactive para-position, preventing over-chlorination. |

| 3. Chlorination | The 4-bromoacetanilide is chlorinated, introducing chlorine atoms at the positions ortho to the amino group (2- and 6-positions). | To install the desired chloro-substituents. |

| 4. Hydrolysis | The resulting N-(4-bromo-2,6-dichloro-3-methylphenyl)acetamide is hydrolyzed, typically under acidic or basic conditions. | To remove the acetyl protecting group and regenerate the free aniline, yielding 4-bromo-2,6-dichloro-3-methylaniline. |

This method provides a controlled route to polyhalogenated anilines that might be difficult to synthesize via direct halogenation of the parent aniline. googleapis.com

Functionalized Derivatives for Specific Applications

The true value of this compound as a chemical intermediate is demonstrated by its use in the synthesis of functionalized derivatives for various industries, most notably pharmaceuticals and agriculture. googleapis.comottokemi.com The aniline moiety is a key pharmacophore and a reactive handle for building more complex molecular architectures.

In the pharmaceutical field, this compound is a crucial building block for the synthesis of Meclofenamic acid, a non-steroidal anti-inflammatory drug (NSAID). biosynth.com The synthesis involves the coupling of this compound with 2-chlorobenzoic acid.

Research has also explored derivatives of this compound for their potential in cancer therapy. Certain derivatives have been investigated as allosteric modulators and have shown inhibitory effects on the growth of bladder cancer cells. biosynth.com Furthermore, the compound has been identified as a starting point for developing antibacterial agents that target essential bacterial enzymes like DNA gyrase and topoisomerase IV. biosynth.com

The table below summarizes key functionalized derivatives and their applications, underscoring the importance of this compound as a starting material.

| Derivative Class | Example Application | Mechanism/Function | Reference |

| Pharmaceuticals | Meclofenamic Acid | Non-steroidal anti-inflammatory drug (NSAID) | biosynth.com |

| Pharmaceuticals | Investigational Cancer Therapeutics | Inhibition of bladder cancer cell growth | biosynth.com |

| Pharmaceuticals | Investigational Antibacterials | Inhibition of DNA gyrase and topoisomerase IV | biosynth.com |

| Agrochemicals | Herbicides/Fungicides | Active ingredient in pest management products | googleapis.com |

| Wastewater Treatment | Ammonia (B1221849) Removal | Chemical agent in wastewater processing | biosynth.com |

Chiral Derivatization and Enantioselective Synthesis

The development of chiral derivatives from achiral precursors like this compound is a significant area of synthetic chemistry, particularly for producing enantiomerically pure pharmaceuticals. However, based on a review of the available scientific literature, specific studies focusing on the chiral derivatization or enantioselective synthesis directly involving this compound are not extensively documented. General strategies for the asymmetric synthesis of chiral molecules often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. nih.gov While these principles are broadly applicable in organic synthesis, detailed examples originating from this compound are not readily found in prominent research.

Iv. Advanced Analytical Methodologies for 2,6 Dichloro 3 Methylaniline

Spectroscopic Characterization Techniques

Spectroscopy involves the interaction of electromagnetic radiation with the molecule to produce a spectrum, which serves as a molecular fingerprint.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise structure of a molecule by providing information about the chemical environment of individual atoms. For 2,6-Dichloro-3-methylaniline, both ¹H NMR and ¹³C NMR are employed to confirm the arrangement of protons and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic protons, the methyl group protons, and the amine protons. The aromatic region would show two doublets, characteristic of two adjacent protons on the benzene (B151609) ring. The methyl group would appear as a singlet, and the amine protons would also typically present as a broad singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments within the molecule. nih.gov The spectrum for this compound would display signals for the seven distinct carbon atoms: four in the aromatic ring (two of which are substituted with chlorine), one aromatic carbon bonded to the methyl group, the methyl carbon itself, and one aromatic carbon attached to the amino group.

Interactive Table: NMR Spectral Data for this compound

| Nucleus | Signal Type | Typical Chemical Shift (δ, ppm) | Assignment |

| ¹H | Aromatic | ~6.6-7.2 | Protons on the benzene ring |

| ¹H | Amine | Variable, broad singlet | -NH₂ protons |

| ¹H | Methyl | ~2.2-2.4 | -CH₃ protons |

| ¹³C | Aromatic | ~115-150 | Carbons of the benzene ring |

| ¹³C | Methyl | ~15-20 | -CH₃ carbon |

Mass Spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation pattern. The molecular formula of this compound is C₇H₇Cl₂N, corresponding to a monoisotopic mass of approximately 174.996 Da. nih.govepa.gov

In the mass spectrum, the molecular ion peak (M⁺) would appear as a characteristic cluster due to the presence of two chlorine atoms, which have two common isotopes, ³⁵Cl and ³⁷Cl. This results in peaks at m/z values corresponding to the different isotopic combinations (e.g., [M]⁺, [M+2]⁺, [M+4]⁺) with specific intensity ratios, confirming the presence of two chlorine atoms. The base peak, which is the most intense peak in the spectrum, is observed at an m/z of 140. nih.gov Other significant fragment ions are seen at m/z 175 and 177. nih.gov

Interactive Table: Mass Spectrometry Data for this compound

| m/z Value | Relative Intensity | Interpretation |

| ~175/177/179 | Varies | Molecular ion peak cluster (M⁺), confirming the presence of two chlorine atoms |

| 177 | 3rd Highest | Isotopic peak of the molecular ion |

| 175 | 2nd Highest | Isotopic peak of the molecular ion |

| 140 | Top Peak | Major fragment ion, likely from the loss of chlorine |

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. chemrxiv.org The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. chemicalbook.com

Key vibrational frequencies include:

N-H Stretching: The amine group (-NH₂) typically shows two distinct bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations.

C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations are observed in the 1450-1600 cm⁻¹ region.

C-Cl Stretching: The carbon-chlorine stretching vibrations are found in the fingerprint region, typically between 600 and 800 cm⁻¹.

Interactive Table: Key IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3500 | N-H Stretch | Primary Amine (-NH₂) |

| 3000 - 3100 | C-H Stretch | Aromatic Ring |

| 2850 - 2960 | C-H Stretch | Methyl Group (-CH₃) |

| 1450 - 1600 | C=C Stretch | Aromatic Ring |

| 600 - 800 | C-Cl Stretch | Aryl Halide |

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. uzh.ch For this compound, the absorption of UV light promotes electrons from a lower energy orbital to a higher energy one. libretexts.org The substituted benzene ring acts as a chromophore.

The primary electronic transitions observed are π → π* transitions, which are characteristic of the aromatic system. libretexts.org The presence of the amino (-NH₂), chloro (-Cl), and methyl (-CH₃) substituents (auxochromes) on the benzene ring influences the energy of these transitions and thus the wavelength of maximum absorbance (λ_max). The lone pair of electrons on the nitrogen atom of the amine group can also participate in n → π* transitions. uzh.ch The solvent in which the spectrum is recorded can also affect the position of the absorption bands. researchgate.net

Chromatographic Separation and Quantification

Chromatographic methods are essential for separating this compound from mixtures and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of chemical compounds. synectics.net Developing an HPLC method for this compound involves optimizing several parameters to achieve good resolution and sensitivity.

Stationary Phase: A reversed-phase C18 column is commonly employed for the separation of aniline (B41778) derivatives. This nonpolar stationary phase effectively retains the moderately polar this compound.

Mobile Phase: The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. A gradient elution, where the composition of the mobile phase is changed over time, is often used to ensure efficient separation from impurities with different polarities.

Detection: A UV detector is suitable for the quantification of this compound, as the aromatic ring absorbs strongly in the UV region. The detection wavelength would be set at one of the compound's absorption maxima (λ_max) to ensure high sensitivity.

Quantification: For accurate quantification, a calibration curve is constructed using standards of known concentrations. The peak area of the analyte in a sample is then compared to this curve to determine its concentration.

Interactive Table: Typical HPLC Method Parameters for this compound Analysis

| Parameter | Typical Setting |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Aqueous buffer (e.g., 0.1% Formic Acid in Water) |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Detector | UV-Vis or Photodiode Array (PDA) |

| Detection Wavelength | Set at λ_max (e.g., ~240-250 nm) |

| Injection Volume | 5 - 20 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and highly sensitive technique for the trace analysis of volatile and semi-volatile organic compounds, including chloroanilines. The gas chromatograph separates components of a mixture, and the mass spectrometer provides detection and structural identification.

For the analysis of aniline derivatives in environmental samples, such as groundwater, GC-MS and tandem GC-MS (GC/MS-MS) are frequently employed. epa.gov A study comparing these methods for a range of anilines, including the closely related 2,6-dichloroaniline (B118687), demonstrated the high sensitivity of the technique. epa.gov While specific parameters for this compound were not detailed, typical conditions for chloroanilines can be extrapolated. The EPA Method 8131 also provides guidance for the analysis of aniline derivatives by gas chromatography, recommending confirmation by GC-MS. chemicalbook.com

The process generally involves a temperature-programmed separation on a capillary column followed by mass spectrometric detection, often in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity at trace levels. uni.lu

Table 2: Representative GC-MS Parameters for Chloroaniline Analysis

| Parameter | Condition |

|---|---|

| Injection Mode | Splitless |

| Injector Temperature | 180°C - 280°C |

| Carrier Gas | Helium or Hydrogen at a constant flow (e.g., 1.0 mL/min) |

| Column | DB-35MS or similar mid-polarity capillary column |

| Oven Program | Example: Start at 70°C (hold 1 min), ramp at 3°C/min to 150°C, then ramp at 10°C/min to 280°C |

| Transfer Line Temperature | 300°C |

| Ion Source Temperature | 230°C |

| Ionization Mode | Electron Ionization (EI) |

| MS Detection Mode | Full Scan or Selected Ion Monitoring (SIM) |

Advanced Sample Preparation Techniques

The successful trace analysis of this compound by HPLC or GC-MS is highly dependent on the sample preparation step. This step is crucial for extracting the analyte from the sample matrix, removing interferences, and concentrating it to a level suitable for detection.

Liquid-Liquid Extraction (LLE) is a conventional method used for the extraction of anilines from aqueous samples. guidechem.com The protocol typically involves adjusting the sample pH to basic conditions (e.g., pH 11) to ensure the anilines are in their neutral, non-ionized form, making them more soluble in an organic extraction solvent like methylene (B1212753) chloride. guidechem.com The organic extracts are then combined and concentrated before analysis.

Solid-Phase Extraction (SPE) offers a more modern and efficient alternative to LLE, requiring smaller volumes of organic solvents. For aniline compounds, various sorbents can be used. On-line SPE systems coupled with HPLC can provide a fully automated, time-saving, and sensitive method for determining anilines in water samples.

Microextraction Techniques represent a further advancement, aiming to minimize solvent use and increase enrichment factors. These include:

Hollow Fiber-Based Liquid-Phase Microextraction (HF-LPME): This technique has been successfully applied to enrich trace chloroanilines from water samples, achieving high enrichment factors and low detection limits (in the range of 0.01-0.1 ng/mL).

Dispersive Liquid-Liquid Microextraction (DLLME): In DLLME, a mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample, creating a cloudy solution that facilitates rapid extraction of the analyte into the fine droplets of the extraction solvent.

These advanced preparation methods are critical for overcoming matrix effects and achieving the low detection limits required for environmental monitoring and other trace analysis applications.

V. Biological Interactions and Pharmacological Research

Modulation of Biological Targets

2,6-Dichloro-3-methylaniline has been identified as an allosteric modulator, a molecule that binds to a site on a protein other than the primary active site, thereby altering the protein's function. This characteristic underpins its interactions with various biological targets, including dopamine (B1211576) receptors.

Allosteric modulators can induce conformational changes in a protein, leading to either an enhancement or a reduction in its activity. This compound is known to function as such a modulator, capable of binding to different sites on a single protein to modify its functional state biosynth.com. This mechanism is fundamental to its observed effects on biological pathways.

Research has indicated that this compound can influence dopamine production, which is suggestive of its interaction with the dopaminergic system biosynth.com. While direct and detailed studies on the enantioselectivity of this compound's interaction with dopamine receptors are not extensively documented in the provided search results, the broader class of substituted anilines and related compounds has been investigated for their affinity and selectivity for dopamine D2-like receptors. For instance, certain indole, benzofuran, and benzothiophene (B83047) analogs, which share structural motifs with potential derivatives of this compound, have been synthesized and evaluated for their binding affinity to D2 and D3 dopamine receptors. In some cases, changing the aromatic ring system was found to reduce D2 binding affinity and selectivity over D3 receptors.

The concept of enantioselectivity is crucial in pharmacology, as different enantiomers of a chiral drug can have distinct biological activities. For example, studies on govadine, a dopamine D1 and D2 receptor modulator, have demonstrated that its enantiomers, (+)-govadine and (-)-govadine, possess different affinities for these receptors. Specifically, L-govadine shows a significantly higher affinity for dopamine D2 receptors and has been noted to uniquely increase dopamine efflux. This highlights the importance of stereochemistry in the interaction of small molecules with dopamine receptors.

Antimicrobial and Antipathogenic Effects of Derivatives

Derivatives of halogenated anilines have demonstrated notable antimicrobial and antipathogenic properties. The introduction of different functional groups to the aniline (B41778) scaffold allows for the modulation of their biological activity.

The antimicrobial efficacy of aniline derivatives is closely linked to their chemical structure. Studies on various substituted anilines have elucidated key structure-activity relationships (SAR). For instance, the presence and position of halogen atoms on the aniline ring are critical for bioactivity nih.gov. The introduction of a halogen into the aniline fragment has been shown to increase antimicrobial activity zsmu.edu.ua. Specifically, 3D-QSAR analysis of certain halogenated anilines indicated that electrostatic favorability at the third and fourth positions of the aniline ring is important for their biological effect nih.gov.

Furthermore, research on trifluoro-anilines has identified compounds like 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) and 2-iodo-4-(trifluoromethyl)aniline (ITFMA) as having both antibacterial and antibiofilm properties. These findings underscore the potential for developing potent antimicrobial agents through the strategic modification of the aniline core structure.

Below is a table summarizing the antimicrobial activity of selected halogenated aniline derivatives against various pathogens.

| Compound | Pathogen | Activity |

| 4-bromo-3-chloroaniline (4B3CA) | Uropathogenic E. coli | MIC: 200 µg/mL, Biofilm inhibition IC50: 10 µg/mL nih.gov |

| 3,5-dibromoaniline (3,5-DBA) | Uropathogenic E. coli | MIC: 100 µg/mL, Biofilm inhibition IC50: 10 µg/mL nih.gov |

| 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) | Vibrio parahaemolyticus | MIC: 100 µg/mL nih.gov |

| 2-iodo-4-(trifluoromethyl)aniline (ITFMA) | Vibrio parahaemolyticus | MIC: 50 µg/mL nih.gov |

MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration

The antimicrobial action of halogenated aniline derivatives involves various mechanisms. One proposed mechanism is the inhibition of adenylate cyclase activity, which can lead to both antimicrobial and antibiofilm effects nih.gov. The halogen atoms in these compounds may enhance their binding affinity to adenylate cyclase through stabilizing halogen bond interactions nih.gov. Treatment with such compounds has been shown to cause significant downregulation of virulence and biofilm-related genes in bacteria like uropathogenic E. coli nih.gov.

Another significant mechanism of action is the targeting of bacterial DNA gyrase and topoisomerase IV biosynth.com. These enzymes are essential for bacterial DNA replication and are the targets for quinolone antibiotics. Inhibition of these enzymes leads to the disruption of DNA synthesis and ultimately cell death.

Some N-substituted aniline derivatives bearing hetaryl fragments have shown promising antifungal activities, particularly against dermatophytes like Trichophyton rubrum. The activity of these compounds, coupled with their potential for low toxicity, suggests they are promising candidates for the development of new antimycotic agents nih.gov.

Interactions with Biological Macromolecules

The biological effects of this compound and its derivatives are mediated through their interactions with various biological macromolecules, including proteins and nucleic acids.

One of the most direct pieces of evidence for such interactions is the finding that this compound can inhibit the growth of some bacteria by binding to DNA gyrase and topoisomerase IV enzymes biosynth.com. These type II topoisomerases are crucial for managing DNA topology during replication and transcription. By binding to these enzymes, the compound can stabilize the enzyme-DNA cleavage complex, leading to double-strand DNA breaks and subsequent cell death. This mechanism is a well-established target for antibacterial drugs.

While specific spectroscopic studies on the interaction of this compound with proteins were not found, the general principles of small molecule-protein interactions can be applied. Techniques such as fluorescence spectroscopy, circular dichroism, and FT-IR spectroscopy are commonly used to study the binding of small molecules to proteins like serum albumin, α1-acid glycoprotein, and gamma globulins nih.gov. These studies can reveal information about binding affinities, conformational changes in the protein upon binding, and the nature of the interacting forces.

DNA Adduct Formation and Interaction Studies

The interaction of this compound with DNA is a subject of interest in toxicological research, although direct studies on its DNA adduct formation are not extensively detailed in publicly available literature. However, insights can be drawn from research on structurally similar aniline derivatives.

Studies on related compounds, such as 2,6-dimethylaniline (B139824), suggest that the genotoxicity of some alkylanilines may not primarily proceed through the formation of covalent DNA adducts. Instead, the mechanism might involve the generation of reactive oxygen species (ROS) through redox cycling of its metabolites, such as aminophenol/quinone imine structures. This production of ROS can lead to oxidative DNA damage. For instance, in studies with 2,6-dimethylaniline, the observed mutations were predominantly G:C to A:T and A:T to G:C transitions, which are consistent with oxidative stress-induced DNA damage.

While direct evidence for this compound adducts is limited, research on other alkylanilines has demonstrated their capability to form DNA adducts in vivo. For example, studies in mice with compounds like 2,6-dimethylaniline have shown the formation of DNA adducts in tissues such as the bladder and liver. nih.gov These findings suggest that metabolic activation to electrophilic intermediates that can covalently bind to DNA is a plausible pathway for this class of compounds.

It has been noted that this compound has the potential to inhibit the growth of certain bacteria by interacting with enzymes crucial for DNA replication, such as DNA gyrase and topoisomerase IV. biosynth.com This interaction implies a direct or indirect effect on DNA processes.

Table 1: Summary of DNA Interaction Studies on this compound and Related Compounds

| Compound | Type of Interaction | Key Findings |

| This compound | Enzyme Inhibition | Inhibits bacterial DNA gyrase and topoisomerase IV. biosynth.com |

| 2,6-Dimethylaniline | Genotoxicity | Mutagenicity likely mediated by reactive oxygen species rather than direct adduct formation. |

| Various Alkylanilines | DNA Adduct Formation | Metabolically activated to electrophilic intermediates that form DNA adducts in vivo. nih.gov |

Protein Binding and Enzyme Inhibition

This compound has been identified as a molecule with the capacity for protein binding and enzyme inhibition, which underlies some of its biological effects.

One of the key reported activities of this compound is its ability to act as an allosteric modulator. biosynth.com This means it can bind to a protein at a site other than the active site, inducing a conformational change that alters the protein's function. This mechanism is significant in various pharmacological and toxicological pathways.

A specific example of its enzyme inhibitory action is its effect on bacterial enzymes. Research has indicated that this compound can inhibit the population growth of some bacteria by binding to and inhibiting DNA gyrase and topoisomerase IV. biosynth.com These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death. This targeted enzyme inhibition is a mechanism exploited in the development of certain antimicrobial agents.

While the broader spectrum of its protein binding and enzyme inhibition targets in mammalian systems is not fully elucidated in the available research, its activity as an allosteric modulator suggests it could have a range of currently uncharacterized biological effects.

Table 2: Summary of Protein Binding and Enzyme Inhibition by this compound

| Target/Activity | Mechanism of Action | Observed Effect |

| Allosteric Modulator | Binds to allosteric sites on proteins, altering their function. biosynth.com | Modulation of protein activity. |

| DNA Gyrase (bacterial) | Inhibition | Inhibition of bacterial growth. biosynth.com |

| Topoisomerase IV (bacterial) | Inhibition | Inhibition of bacterial growth. biosynth.com |

Vi. Environmental Fate, Ecotoxicology, and Remediation Research

Ecotoxicological Assessment in Aquatic and Terrestrial Systems

Ecotoxicological studies are crucial for understanding the potential harm of chemical substances to ecosystems. Based on hazard classifications, 2,6-dichloro-3-methylaniline is considered very toxic to aquatic life with long-lasting effects nih.gov.

The toxicity of a chemical to aquatic organisms is typically evaluated using standardized tests on species from different trophic levels: algae (producers), invertebrates such as Daphnia magna (primary consumers), and fish (secondary consumers). Acute toxicity is often reported as the concentration that is lethal to 50% of the test organisms (LC50) or causes an effect (e.g., immobilization) in 50% of the organisms (EC50) over a short period (e.g., 48 or 96 hours).

| Test Organism | Endpoint | Related Compound | Toxicity Value (mg/L) | Reference |

|---|---|---|---|---|

| Daphnia magna (Water flea) | 21-day EC50 (Reproduction) | 3,4-Dichloroaniline (B118046) | 0.038 | nih.gov |

| Daphnia magna (Water flea) | 21-day NOEC (Reproduction) | 3,4-Dichloroaniline | 0.0032 | nih.gov |

| Oryzias latipes (Japanese medaka) | 96-hour LC50 | 2,5-Dichloroaniline (B50420) | 3.8 | |

| Oryzias latipes (Japanese medaka) | 96-hour LC50 | 3,5-Dichloroaniline | 1.5 | |

| Pseudokirchneriella subcapitata (Green algae) | 72-hour EC50 (Growth) | 2,5-Dichloroaniline | 1.8 | |

| Pseudokirchneriella subcapitata (Green algae) | 72-hour EC50 (Growth) | 3,5-Dichloroaniline | 0.17 |

Data presented are for structurally related dichloroaniline isomers to infer the potential toxicity of this compound. NOEC = No Observed Effect Concentration.

The data for various dichloroaniline isomers consistently show high toxicity, particularly in chronic tests with Daphnia magna and to algae. The presence of two chlorine atoms and a methyl group on the aniline (B41778) ring of this compound suggests its ecotoxicity is likely to be in a similar range, warranting its classification as hazardous to aquatic environments.

Bioaccumulation and Biotransformation Potential

The potential for this compound to accumulate in living organisms and undergo transformation is a key aspect of its environmental risk profile. While direct studies on this compound are limited, research on structurally similar substituted anilines provides significant insights into its likely behavior.

Bioaccumulation: Chlorinated anilines are recognized as persistent in aquatic environments, which can lead to their bioaccumulation in organisms and subsequent transfer through the food web nih.gov. The bioconcentration factor (BCF), a key indicator of bioaccumulation potential, has been determined for several related aniline compounds in zebrafish (Brachydanio rerio). A clear correlation exists between the lipophilicity (log Pow) of these compounds and their BCF, suggesting that the internal dose is a primary determinant of toxicity nih.gov. For instance, the BCF for 2,4-dichloroaniline (B164938) and 3,4-dichloroaniline in zebrafish highlights the tendency of these chemicals to accumulate.

Biotransformation: The primary biotransformation pathway identified for many aniline derivatives in zebrafish is acetylation, resulting in the formation of the corresponding acetanilides nih.gov. However, the position of substituents on the aniline ring plays a crucial role. Substituents in the ortho position (adjacent to the amino group), such as the two chlorine atoms in this compound, are known to sterically hinder the acetylation process nih.gov. This suggests that the biotransformation of this compound may be slower compared to other isomers, potentially leading to greater persistence and toxicity.

Metabolism studies on the closely related compound 2,6-dichloro-4-nitroaniline (B1670479) in goats have also been conducted to understand its metabolic fate in mammals nih.gov. Research on another analogue, 2,6-diethylaniline, in soil has identified metabolites such as 2,6-diethylacetanilide and 2,6-diethyl-p-benzoquinoneimine, indicating that p-hydroxylation and subsequent quinoneimine formation are possible transformation routes .

Table 1: Bioconcentration Factors (BCF) of Related Dichloroanilines in Zebrafish

| Compound | BCF Value | Reference |

|---|---|---|

| 2,4-Dichloroaniline | Data not specified in abstract, but studied | nih.gov |

| 3,4-Dichloroaniline | Data not specified in abstract, but studied | nih.gov |

**6.3. Remediation Strategies for Contaminated Environments

Given the persistence and potential toxicity of chlorinated anilines, effective remediation strategies for contaminated soil and water are essential. Research has focused on physical, biological, and chemical methods to remove or degrade these compounds.

Adsorption using materials with high surface area is a widely used technology for removing organic pollutants from water. Activated carbon is a particularly effective adsorbent for chloroanilines.

Studies on 3,4-dichloroaniline have demonstrated the high sorption capacity of various types of activated carbon researchgate.net. The majority of the adsorbed compound was found to be reversibly sorbed and available for subsequent microbial degradation. This indicates that a combined approach of adsorption followed by bioremediation could be a highly effective treatment strategy. The efficiency of adsorption is linked to the specific surface area and micropore volume of the carbon material researchgate.net. While specific isotherm data for this compound is not available, its structural similarity to other dichloroanilines suggests that activated carbon filtration would be a viable remediation technique.

Table 2: Adsorption Capacity of Activated Carbon for 3,4-Dichloroaniline

| Activated Carbon Type | Sorption Capacity (mg/g) | Reference |

|---|---|---|

| Powdered RS | 350 - 360 | researchgate.net |

| Powdered SKT-6A | 480 - 520 | researchgate.net |

| Granular AG-3 | 540 - 580 | researchgate.net |

Bioremediation leverages the metabolic capabilities of microorganisms to break down pollutants into less harmful substances. Numerous bacterial strains have been isolated that can degrade various chloroanilines, typically using them as a source of carbon and nitrogen.

Bacterial strains from genera such as Pseudomonas, Acinetobacter, Cellulomonas, and Delftia have shown the ability to degrade mono- and dichloroanilines nih.govresearchgate.netresearchgate.netsciepub.com. The degradation pathway often involves an initial dioxygenation step to form a chlorocatechol, which is then subject to ring cleavage nih.govfrontiersin.org. For example, Pseudomonas acidovorans has been shown to degrade 2-chloroaniline, and Acinetobacter baylyi can completely biodegrade 4-chloroaniline (B138754) and 3,4-dichloroaniline researchgate.net.

A key finding relevant to this compound is the degradation of 3-chloro-2-methylaniline (B42847) by a strain known as CTM, which proceeds via the intermediate 4-chloro-3-methylcatechol frontiersin.org. This suggests a likely metabolic pathway for the target compound. Co-metabolism, where the degradation of a recalcitrant compound is facilitated by the presence of a more easily degradable growth substrate like aniline, has been shown to enhance the biodegradation efficiency of chloroanilines nih.gov.

Table 3: Bacterial Strains Capable of Degrading Chloroanilines

| Bacterial Genus/Species | Degraded Compound(s) | Key Pathway/Enzyme | Reference |

|---|---|---|---|

| Acinetobacter baumannii | 4-Chloroaniline | Chlorocatechol 1,2-dioxygenase | nih.gov |

| Pseudomonas putida | 4-Chloroaniline | Modified ortho-cleavage pathway | nih.gov |

| Cellulomonas sp. | p-Chloroaniline | Utilized as sole carbon source | researchgate.net |

| Acinetobacter baylyi | 4-Chloroaniline, 3,4-Dichloroaniline | Complete biodegradation | researchgate.net |

| Pseudomonas sp. | p-Chloroaniline (enhanced with aniline) | Catechol 2,3-dioxygenase | nih.gov |

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants via oxidation through reactions with highly reactive hydroxyl radicals (•OH). Photocatalysis, a type of AOP, has shown significant promise for the complete mineralization of chlorinated aromatic compounds.

The photocatalytic degradation of the related compound 2,6-dichloroaniline (B118687) has been successfully demonstrated using halloysite-TiO₂ nanocomposites, leading to its complete breakdown mdpi.com. The process involves the generation of hydroxyl radicals that attack the aromatic ring, leading to a series of intermediate products and eventual mineralization to CO₂, water, and inorganic ions like Cl⁻ and NH₄⁺ mdpi.com. Similarly, the degradation of 4-chloroaniline has been achieved using a UV/TiO₂/H₂O₂ system, with identified intermediates including 4-chlorophenol (B41353) and 4-chloronitrobenzene researchgate.net. The detection of 2,6-dichloroaniline as a fragmentation product during the photocatalytic degradation of the pharmaceutical diclofenac (B195802) further confirms the susceptibility of this structure to AOPs researchgate.net. These findings strongly support the potential of AOPs for the effective remediation of water contaminated with this compound.

Vii. Computational and Theoretical Studies

Quantum Chemical Calculations

The electronic properties of an aromatic amine are significantly influenced by the nature and position of substituents on the benzene (B151609) ring. For chlorinated anilines, the interplay between the electron-donating amino group (-NH₂) and the electron-withdrawing chloro groups (-Cl) dictates the distribution of electron density and the energies of the frontier molecular orbitals.

A theoretical study on 2,5-dichloroaniline (B50420), performed using the B3LYP functional and a 6-31G* basis set, provides insight into these properties. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining a molecule's reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is an indicator of chemical stability. rasayanjournal.co.in

For 2,5-dichloroaniline, the calculated quantum chemical parameters reveal the influence of the chloro and amino substituents on the electronic structure rasayanjournal.co.in. It is reasonable to infer that 2,6-Dichloro-3-methylaniline would exhibit a similar electronic profile, with the HOMO likely localized on the aniline (B41778) ring with significant contribution from the nitrogen atom, and the LUMO distributed across the aromatic system. The presence of two chlorine atoms in ortho positions to the amino group, along with the methyl group, would further modulate these energy levels through inductive and steric effects.

Table 1: Calculated Molecular Properties of an Analogous Dichloroaniline (Data based on a theoretical study of 2,5-dichloroaniline) rasayanjournal.co.in

| Parameter | Calculated Value |

| Total Energy | -1111.3 au |

| HOMO Energy | -6.21 eV |

| LUMO Energy | -0.98 eV |

| Energy Gap (ΔE) | 5.23 eV |

| Dipole Moment (µ) | 2.89 Debye |

| Chemical Hardness (η) | 2.615 |

This interactive table is based on data for 2,5-dichloroaniline and serves as an illustrative example for the properties of a dichlorinated aniline.

Theoretical calculations are highly effective in predicting vibrational spectra (Infrared and Raman), which arise from the different vibrational modes of a molecule. These predictions are invaluable for interpreting experimental spectra and for the structural elucidation of compounds.

For substituted anilines, DFT calculations can accurately predict the frequencies of characteristic vibrational modes, such as the N-H stretching of the amino group, C-N stretching, and the various stretching and bending modes of the aromatic ring and its substituents (C-Cl and C-CH₃).

A study on 2-bromo-6-chloro-4-fluoroaniline (B1268482) using DFT (B3LYP/6-31+G(d,p)) demonstrated excellent agreement between calculated and experimental vibrational frequencies researchgate.net. This suggests that a similar level of accuracy could be achieved for this compound. The predicted spectrum would show characteristic bands for the N-H stretching vibrations, typically in the range of 3400-3500 cm⁻¹, and strong absorptions corresponding to the C-Cl stretching modes at lower frequencies. The methyl group would introduce its own characteristic C-H stretching and bending vibrations. Machine learning techniques are also emerging as a powerful tool for the prediction of vibrational spectra, potentially accelerating the process for a vast number of chemical compounds uzh.ch.

Molecular Modeling and Dynamics

Molecular modeling techniques are essential for studying how a small molecule like this compound might interact with biological macromolecules, such as proteins or enzymes. These methods can predict the preferred binding orientation and affinity of a ligand to a receptor.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule drug candidate to its protein target.

While specific docking studies involving this compound as a ligand are not documented, research on other substituted anilines demonstrates the utility of this approach. For instance, docking studies on novel heterocyclic substituted 9-anilinoacridines have been used to predict their binding affinity to Topoisomerase II, a key enzyme in DNA replication jscimedcentral.com. Similarly, docking has been employed to investigate the interaction of 4-anilinoquinazoline (B1210976) derivatives with the DNA-gyrase enzyme nih.gov.

In a hypothetical docking study of this compound, the molecule would be placed in the binding site of a target protein. The docking algorithm would then explore various conformations and orientations of the ligand, scoring them based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The aniline moiety could act as a hydrogen bond donor, while the chlorinated aromatic ring could participate in hydrophobic and van der Waals interactions within the receptor's binding pocket.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a substituted aniline, the orientation of the amino group and any other flexible side chains relative to the aromatic ring is of key interest.

The conformation of this compound would be influenced by the steric hindrance imposed by the two chlorine atoms positioned ortho to the amino group. These bulky substituents would likely restrict the rotation of the C-N bond, influencing the planarity of the amino group with respect to the benzene ring. Theoretical calculations would be able to determine the most stable conformation by calculating the potential energy surface as a function of the key dihedral angles.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively.

While no specific QSAR or QSPR studies have been published for this compound, the methodologies have been applied to broader classes of aniline derivatives. For example, QSAR models have been developed to predict the aquatic toxicity of chlorinated anilines. These models often use descriptors such as the octanol-water partition coefficient (log Kₒw) to correlate with toxicity nih.gov.

In the context of herbicidal activity, a common application for aniline derivatives, QSAR studies are frequently employed. For instance, 3D-QSAR studies on 4-methyl-1,2,4-triazole-thioether compounds containing substituted aromatic rings have been used to build models that relate steric and electrostatic fields to their herbicidal effects researchgate.net. Such models can guide the design of new, more potent herbicides. A QSAR study on this compound or its derivatives would involve calculating a range of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) and then using statistical methods to correlate these descriptors with a measured biological activity.

Prediction of Biological Activity from Molecular Descriptors

The prediction of biological activity for a compound like this compound through computational models relies on the principle that the molecular structure inherently contains the information that dictates its interaction with biological systems. Molecular descriptors are numerical values that quantify different aspects of a molecule's structure, such as its topology, geometry, and electronic properties.

Dataset Compilation: A set of aniline derivatives with experimentally determined biological activities (e.g., toxicity, enzyme inhibition) is collected.

Molecular Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound in the dataset. These can include:

Topological descriptors: Which describe the connectivity of atoms.

Geometrical descriptors: Which relate to the 3D structure of the molecule.

Quantum-chemical descriptors: Such as HOMO/LUMO energies and dipole moments, which describe the electronic properties.

Physicochemical descriptors: Like the logarithm of the octanol-water partition coefficient (logP), which indicates hydrophobicity.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are employed to build a mathematical model that correlates a selection of the most relevant descriptors with the observed biological activity.

Model Validation: The predictive power of the developed QSAR model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability.

For a compound like this compound, a validated QSAR model for chloroanilines could theoretically be used to predict its biological activity based on its calculated molecular descriptors. However, without a specific, published study, no definitive predictive data can be presented.

Prediction of Environmental Parameters

Predicting the environmental fate of this compound is crucial for assessing its potential impact on ecosystems. Computational models, particularly QSPR, are used to estimate key environmental parameters that govern a chemical's distribution, persistence, and bioaccumulation.

Key environmental parameters that can be predicted using molecular descriptors include:

Soil Sorption Coefficient (Koc): This parameter indicates the tendency of a chemical to bind to soil organic matter. A high Koc value suggests the compound will be less mobile in the environment. QSPR models for predicting Koc often use descriptors related to molecular size, shape, and hydrophobicity. For instance, a general model might take the form:

log(Koc) = a * (Descriptor 1) + b * (Descriptor 2) + ... + c

Where 'a', 'b', and 'c' are coefficients derived from the regression analysis.

Bioconcentration Factor (BCF): This measures the extent to which a chemical accumulates in an organism from the surrounding water. LogP is a commonly used descriptor for predicting BCF, as bioaccumulation is often driven by a compound's hydrophobicity.

Henry's Law Constant (HLC): This value describes the partitioning of a compound between air and water and is important for predicting its atmospheric fate.

Rate of Biodegradation: Computational models can predict the likelihood of a compound being broken down by microorganisms in the environment.

While specific predictive data for this compound is not available, the table below illustrates the types of molecular descriptors that would be used in such predictive models and the environmental parameters they influence.

| Molecular Descriptor Category | Example Descriptors | Predicted Environmental Parameter(s) |

| Constitutional | Molecular Weight, Atom Counts | General physical properties |

| Topological | Connectivity Indices (e.g., Randić index) | Soil Sorption, Bioaccumulation |

| Geometric | Molecular Surface Area, Molecular Volume | Adsorption, Transport |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Bioaccumulation, Soil Sorption |

| Quantum-Chemical | HOMO/LUMO Energies, Dipole Moment | Reactivity, Biodegradation |